molecular formula C7H16N4O3 B1196509 (+)-gamma-Hydroxy-L-homoarginine CAS No. 1622-18-0

(+)-gamma-Hydroxy-L-homoarginine

Cat. No. B1196509
CAS RN: 1622-18-0
M. Wt: 204.23 g/mol
InChI Key: UFBPWFODSIJGPL-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-gamma-hydroxy-L-homoarginine is a homoarginine.

Scientific Research Applications

Cardiovascular Risk and Mortality

  • Protective Cardiovascular Risk Factor

    Homoarginine is implicated as a protective cardiovascular risk factor, with epidemiological studies showing an inverse relationship between homoarginine levels and cardiovascular risks. High cardiovascular risk is predicted by low homoarginine levels, suggesting potential for normalization through oral supplementation (Karetnikova et al., 2019).

  • Mortality and Cardiovascular Outcome

    Studies indicate that homoarginine levels are independently associated with cardiovascular and all-cause mortality. Patients with lower homoarginine levels exhibit higher mortality rates, especially those referred for coronary angiography or undergoing hemodialysis (März et al., 2010).

Kidney Function and Chronic Kidney Disease

  • Kidney Function Correlation: Homoarginine concentrations correlate directly with kidney function and are significantly associated with the progression of chronic kidney disease. Low levels may serve as an early indicator of kidney failure (Drechsler et al., 2013).

Cognitive Performance and Neurological Health

  • Cognitive Function: A study on the supplementation of L-homoarginine in healthy volunteers did not reveal any significant effects on cognition, neither impairment nor improvement, suggesting no acute neurocognitive or behavioral side effects from treatment (Schönhoff et al., 2018).

Vascular and Endothelial Function

  • Association with Cardiovascular Events

    Homoarginine is identified as a useful predictor of cardiovascular events and mortality, with its pathophysiological mechanisms under investigation. Its effects on vascular homoeostasis and interaction with nitric oxide synthase are of particular interest (Zinellu et al., 2018).

  • Relation to Cardiovascular Disease

    Homoarginine's potential protective effects against cardiovascular diseases are tied to its role in nitric oxide availability and endothelial function (Atzler et al., 2014).

properties

CAS RN

1622-18-0

Product Name

(+)-gamma-Hydroxy-L-homoarginine

Molecular Formula

C7H16N4O3

Molecular Weight

204.23 g/mol

IUPAC Name

(2S,4R)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid

InChI

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4-,5+/m1/s1

InChI Key

UFBPWFODSIJGPL-UHNVWZDZSA-N

Isomeric SMILES

C(CN=C(N)N)[C@H](C[C@@H](C(=O)O)N)O

SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Canonical SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

synonyms

hydroxyhomoarginine
Lysine, N(6)-(aminoiminomethyl)-4-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-gamma-Hydroxy-L-homoarginine
Reactant of Route 2
Reactant of Route 2
(+)-gamma-Hydroxy-L-homoarginine
Reactant of Route 3
(+)-gamma-Hydroxy-L-homoarginine
Reactant of Route 4
(+)-gamma-Hydroxy-L-homoarginine
Reactant of Route 5
(+)-gamma-Hydroxy-L-homoarginine
Reactant of Route 6
(+)-gamma-Hydroxy-L-homoarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.